molecular formula C22H15ClFN3O3S B14987837 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide

Cat. No.: B14987837
M. Wt: 455.9 g/mol
InChI Key: FZCIUANOQYXNQH-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a pyrimidine ring, a naphthalene moiety, and a sulfonyl group attached to a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with the Fluorophenyl Group: The fluorophenyl group is coupled to the sulfonyl group through nucleophilic substitution reactions.

    Incorporation of the Naphthalene Moiety: The naphthalene group is introduced through coupling reactions, often facilitated by palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Catalysts: Palladium catalysts for cross-coupling reactions

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Sulfides: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(phenyl)pyrimidine-4-carboxamide
  • 5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)pyrimidine-4-carboxamide
  • 5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(2-thienyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the naphthalene moiety, in particular, may enhance its ability to interact with certain biological targets compared to similar compounds.

Properties

Molecular Formula

C22H15ClFN3O3S

Molecular Weight

455.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-naphthalen-2-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H15ClFN3O3S/c23-19-12-25-22(31(29,30)13-14-5-8-17(24)9-6-14)27-20(19)21(28)26-18-10-7-15-3-1-2-4-16(15)11-18/h1-12H,13H2,(H,26,28)

InChI Key

FZCIUANOQYXNQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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